molecular formula C8H3F7OS B14063385 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14063385
M. Wt: 280.16 g/mol
InChI Key: BKHNADMJJXPDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace fluorine atoms under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. The trifluoromethylthio group, in particular, can modulate the compound’s reactivity and binding affinity to specific targets . The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H

InChI Key

BKHNADMJJXPDRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)SC(F)(F)F

Origin of Product

United States

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